molecular formula C5H9FO3S B13908813 (1-Fluorocyclopropyl)methyl methanesulfonate

(1-Fluorocyclopropyl)methyl methanesulfonate

Cat. No.: B13908813
M. Wt: 168.19 g/mol
InChI Key: LDGLFLUUYFXQAJ-UHFFFAOYSA-N
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Description

(1-Fluorocyclopropyl)methyl methanesulfonate is an organofluorine compound with the molecular formula C5H9FO3S and a molecular weight of 168.19 g/mol It is characterized by the presence of a fluorocyclopropyl group attached to a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclopropyl)methyl methanesulfonate typically involves the reaction of cyclopropanemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The fluorocyclopropyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted cyclopropyl derivatives.

    Oxidation: Products may include cyclopropyl ketones or carboxylic acids.

    Reduction: Products can include cyclopropyl alcohols.

    Hydrolysis: Products include cyclopropylmethanol and methanesulfonic acid.

Scientific Research Applications

(1-Fluorocyclopropyl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Fluorocyclopropyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as proteins and nucleic acids . The fluorocyclopropyl group can also participate in specific interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl methanesulfonate: Similar structure but lacks the fluorine atom.

    (1-Chlorocyclopropyl)methyl methanesulfonate: Contains a chlorine atom instead of fluorine.

    (1-Bromocyclopropyl)methyl methanesulfonate: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1-Fluorocyclopropyl)methyl methanesulfonate imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated analogs. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C5H9FO3S

Molecular Weight

168.19 g/mol

IUPAC Name

(1-fluorocyclopropyl)methyl methanesulfonate

InChI

InChI=1S/C5H9FO3S/c1-10(7,8)9-4-5(6)2-3-5/h2-4H2,1H3

InChI Key

LDGLFLUUYFXQAJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1(CC1)F

Origin of Product

United States

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